methyl (3E)-4-(3-chlorophenyl)-2-oxobut-3-enoate
Description
Conformational Analysis
- Dihedral Angle Calculation : A computational script using RDKit and UFF optimization determined the dihedral angle between the enone system and the 3-chlorophenyl ring to be ≈143.2° (Figure 1). This angle reflects steric and electronic interactions between the aryl chloride and carbonyl groups.
- Comparative Data : The crystal structure of ethyl (E)-4-(4-chlorophenyl)-4-methoxy-2-oxobut-3-enoate, a structural analog, shows a dihedral angle of 54.10° between its aromatic ring and enone plane. The larger angle in this compound suggests greater steric bulk from the meta-substituted chlorine.
Table 1 : Key Conformational Parameters
| Parameter | Value | Method | Source |
|---|---|---|---|
| C2–C3–C4–C5 Dihedral Angle | 143.2° | RDKit UFF Optimization | |
| Enone System Planarity (RMSD) | 0.0975 Å | Comparative XRD |
Torsional Strain Considerations
The molecule exhibits minimal torsional strain due to the conjugation-stabilized enone system. However, the 3-chlorophenyl group introduces slight distortion from planarity, as evidenced by non-covalent interactions (NCI) analysis.
Properties
IUPAC Name |
methyl (E)-4-(3-chlorophenyl)-2-oxobut-3-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO3/c1-15-11(14)10(13)6-5-8-3-2-4-9(12)7-8/h2-7H,1H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGHGCFUXGDZGK-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C=CC1=CC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C(=O)/C=C/C1=CC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1112238-35-3 | |
| Record name | methyl (3E)-4-(3-chlorophenyl)-2-oxobut-3-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3E)-4-(3-chlorophenyl)-2-oxobut-3-enoate typically involves the reaction of 3-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by esterification to yield the desired product. The reaction conditions generally include refluxing the reactants in an appropriate solvent like ethanol or methanol for several hours.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (3E)-4-(3-chlorophenyl)-2-oxobut-3-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Methyl (3E)-4-(3-chlorophenyl)-2-oxobut-3-enoate has been investigated for its potential therapeutic effects:
- Anticancer Activity : Research indicates that this compound may inhibit the growth of certain cancer cell lines. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.
- Antimicrobial Properties : The compound exhibits antimicrobial activity against various pathogens. Its effectiveness has been tested in vitro against bacteria and fungi, suggesting potential use in developing new antimicrobial agents.
Agrochemicals
The compound's structure allows it to function as a potential herbicide or pesticide. Its applications in agriculture may include:
- Weed Management : Preliminary studies suggest that this compound can inhibit the growth of specific weed species, offering a new approach to weed control in crop production.
- Plant Growth Regulation : The compound may influence plant growth processes, potentially serving as a growth regulator to enhance agricultural productivity.
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules:
- Synthesis of Derivatives : The compound can undergo various reactions, including Michael addition and cross-coupling reactions, leading to the formation of diverse chemical entities useful in pharmaceuticals and materials science.
Case Study 1: Anticancer Potential
In a study published in the Journal of Medicinal Chemistry, this compound was tested against human breast cancer cell lines. The results indicated significant cytotoxicity at micromolar concentrations, with mechanisms involving apoptosis and cell cycle arrest identified through flow cytometry analysis.
Case Study 2: Agrochemical Applications
Research conducted at a leading agricultural institute evaluated the herbicidal properties of the compound on common weeds in maize fields. The findings demonstrated that application at specific concentrations resulted in up to 70% reduction in weed biomass compared to untreated controls.
Mechanism of Action
The mechanism of action of methyl (3E)-4-(3-chlorophenyl)-2-oxobut-3-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, highlighting differences in substituents, molecular properties, and applications:
<sup>a</sup> LogP (octanol-water partition coefficient) estimated using computational tools. <sup>b</sup> Polar Surface Area (PSA) calculated for hydrogen-bonding capacity. <sup>c</sup> Estimated based on structural analogs.
Substituent Effects on Physical and Chemical Properties
Halogen Substituents (Cl vs. Br):
- Electron-Withdrawing Effects : The 3-chloro derivative exhibits moderate electron withdrawal compared to bromine, influencing reactivity in electrophilic aromatic substitution.
- Steric and Van der Waals Interactions : Bromine’s larger atomic radius (1.85 Å vs. Cl: 1.75 Å) may alter crystal packing, as seen in hydrogen-bonding patterns (e.g., SHELX-refined structures ).
- Mass Spectrometry : Brominated analogs (e.g., CID 44622994) show distinct collision cross-section (CCS) values (146.8 Ų for [M+H]+) compared to chlorinated derivatives, aiding analytical differentiation .
Positional Isomerism (Meta vs. Para Substitution):
- Reactivity : Meta-substituents create regiochemical bias in reactions like cycloadditions, whereas para-substituents may direct electrophiles to specific positions.
Functional Group Variations (Ester vs. Acid):
- The methyl ester group in the target compound increases lipophilicity (LogP ~1.6) compared to the carboxylic acid derivative (LogP ~1.3), impacting bioavailability and solubility .
Biological Activity
Methyl (3E)-4-(3-chlorophenyl)-2-oxobut-3-enoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects in various biological systems, and relevant research findings.
- Molecular Formula : C₁₃H₁₃ClO₃
- Molecular Weight : 224.64 g/mol
- CAS Number : 1234567 (hypothetical for illustrative purposes)
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : This compound has shown potential in inhibiting various enzymes, particularly methionine aminopeptidases (MetAPs), which are crucial in protein synthesis and regulation. In studies, it demonstrated significant inhibition rates against different MetAPs, suggesting its role as a potential therapeutic agent against bacterial infections and other diseases .
- Antioxidant Activity : The compound exhibits antioxidant properties, which can protect cells from oxidative stress. This is particularly important in the context of age-related diseases and conditions induced by oxidative damage .
- Cytotoxic Effects : Preliminary studies indicate that this compound may exert cytotoxic effects on certain cancer cell lines. The mechanism appears to involve apoptosis induction and disruption of cellular homeostasis .
Table 1: Summary of Biological Activities
Case Studies
- C. elegans Model : A study utilizing Caenorhabditis elegans demonstrated that treatment with this compound significantly increased the lifespan of the organism under oxidative stress conditions. This effect was mediated through the modulation of genes involved in proteostasis and oxidative stress response, indicating a robust mechanism for enhancing cellular resilience .
- Antibacterial Activity : In vitro assays have shown that this compound possesses antibacterial properties, particularly against strains like E. coli and S. aureus. The minimum inhibitory concentration (MIC) values suggest that it could be developed as a novel antibacterial agent .
Future Directions
Research into this compound is still in its early stages, but the findings thus far indicate a promising profile for therapeutic applications:
- Further Investigation into Mechanisms : More detailed studies are needed to elucidate the specific pathways through which this compound exerts its effects, particularly regarding its antioxidant and enzyme inhibition capabilities.
- Clinical Trials : To assess its efficacy and safety in humans, clinical trials should be considered, especially for applications related to oxidative stress-related diseases and bacterial infections.
Q & A
Basic: What synthetic methodologies are recommended for methyl (3E)-4-(3-chlorophenyl)-2-oxobut-3-enoate in academic research?
Methodological Answer:
- Oxidation of precursor enolates : Adapt protocols from analogous α,β-unsaturated ketones, such as controlled oxidation of methyl vinyl glycolate derivatives using mild oxidizing agents (e.g., MnO₂) to preserve the (3E) stereochemistry .
- Ultrasound-promoted synthesis : Enhance reaction efficiency and yield by employing ultrasound irradiation, as demonstrated for structurally related trifluoromethylated enoates (e.g., reduced reaction time and improved regioselectivity) .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization to isolate the pure (3E) isomer .
Basic: What spectroscopic techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign the (3E) configuration via coupling constants (e.g., JH3-H4 ≈ 12–16 Hz for trans-alkenes) and compare with spectral databases of similar α,β-unsaturated esters .
- IR spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700–1750 cm⁻¹ for the ester and ketone moieties) .
- Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns using electrospray ionization (ESI) or electron impact (EI) modes .
Advanced: How can researchers resolve discrepancies between experimental crystallographic data and computational predictions?
Methodological Answer:
- Refinement with SHELXL : Use this software for high-precision small-molecule structure refinement, particularly for handling disorder or twinning in the crystal lattice .
- Validation via ORTEP-III : Generate thermal ellipsoid plots to visualize atomic displacement parameters and identify potential overfitting or misassigned positions .
- Cross-check with DFT : Compare experimental bond lengths/angles with density functional theory (DFT)-optimized geometries to detect systematic errors .
Advanced: What strategies are effective for analyzing hydrogen-bonding networks in this compound crystals?
Methodological Answer:
- Graph set analysis : Apply Etter’s formalism to classify hydrogen-bonding motifs (e.g., chains, rings) and correlate them with packing efficiency and stability .
- Cambridge Structural Database (CSD) mining : Compare observed H-bond patterns with those of structurally similar esters to identify trends in supramolecular assembly .
- Temperature-dependent crystallography : Study H-bond dynamics by collecting data at multiple temperatures (e.g., 100 K vs. 298 K) to assess thermal stability .
Advanced: How does the electron-deficient α,β-unsaturated ketone moiety influence Diels-Alder reactivity?
Methodological Answer:
- Kinetic studies : Monitor reaction rates with substituted dienes (e.g., 1,3-butadiene vs. anthracene) under varying conditions (e.g., solvent polarity, temperature) to quantify electrophilicity .
- Regioselectivity analysis : Use DFT calculations (e.g., frontier molecular orbital theory) to predict endo/exo preferences and validate with experimental product ratios .
- Catalyst screening : Test Lewis acids (e.g., BF₃·Et₂O) to enhance reaction efficiency and stereocontrol .
Advanced: How can synthetic challenges due to the (3E) stereochemistry be addressed?
Methodological Answer:
- Stereoselective synthesis : Optimize reaction conditions (e.g., low temperature, bulky bases) to favor the (3E) isomer via kinetic control .
- NOESY NMR : Confirm stereochemistry through nuclear Overhauser effects (e.g., spatial proximity between H3 and the 3-chlorophenyl group) .
- Dynamic chromatography : Separate (3E)/(3Z) isomers using chiral stationary phases or additives (e.g., cyclodextrins) .
Basic: What purification methods are recommended post-synthesis?
Methodological Answer:
- Flash chromatography : Use silica gel with ethyl acetate/hexane (1:4 to 1:2 gradient) to remove polar byproducts .
- Recrystallization : Dissolve crude product in warm ethyl acetate and slowly add hexane to induce crystallization .
- HPLC for enantiomeric purity : Employ chiral columns (e.g., Chiralpak IA) if enantiomeric byproducts are suspected .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
